4-Methylpyrimidine

Description

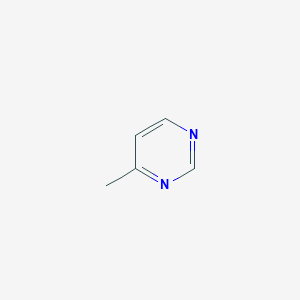

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVILGAOSPDLNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063027 | |

| Record name | Pyrimidine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Evonik MSDS] | |

| Record name | 4-Methylpyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.63 [mmHg] | |

| Record name | 4-Methylpyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3438-46-8 | |

| Record name | 4-Methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1R4OMX4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpyrimidine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential biological significance of 4-methylpyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is a heterocyclic aromatic organic compound. Its structure consists of a pyrimidine (B1678525) ring substituted with a methyl group at the fourth position.[1]

IUPAC Name: this compound[2] Molecular Formula: C₅H₆N₂[2] Canonical SMILES: CC1=CN=CN=C1[2] InChI: InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3[2] InChIKey: LVILGAOSPDLNRM-UHFFFAOYSA-N[2] CAS Number: 3438-46-8[2]

Physicochemical Properties

This compound is a colorless liquid with an amine-like odor.[2] It is soluble in water and organic solvents. Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 94.11 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | 141-142 °C | [Sigma-Aldrich] |

| Density | 1.031 g/mL at 25 °C | [Sigma-Aldrich] |

| Refractive Index (n20/D) | 1.496 | [Sigma-Aldrich] |

| Flash Point | 40 °C (closed cup) | [Sigma-Aldrich] |

| Vapor Pressure | 4.63 mmHg | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectral data is available and can be found in various databases. [ChemicalBook]

-

¹³C NMR: Detailed spectral information is accessible for further structural analysis. [SpectraBase]

-

Mass Spectrometry: The mass spectrum of this compound is well-documented. [NIST]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. [NIST]

Synthesis and Reactivity

4.1. Synthesis

Representative Experimental Protocol for Pyrimidine Synthesis:

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

-

Materials:

-

β-dicarbonyl compound (e.g., acetylacetone)

-

Amidine (e.g., formamidine)

-

Base (e.g., sodium ethoxide)

-

Anhydrous ethanol (B145695)

-

-

Procedure:

-

Dissolve the β-dicarbonyl compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a solution of the base (e.g., sodium ethoxide in ethanol) to the flask and stir for a specified period at room temperature to form the enolate.

-

To this mixture, add the amidine hydrochloride salt.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired pyrimidine derivative.

-

4.2. Reactivity

The pyrimidine ring is an electron-deficient system, which influences its reactivity.

-

Nucleophilic Substitution: The electron-withdrawing nature of the two nitrogen atoms makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens.[1]

-

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, the presence of activating groups can facilitate such reactions.

-

Reactivity of the Methyl Group: The methyl group at the 4-position can exhibit reactivity, such as condensation reactions, particularly if the ring nitrogen atoms can stabilize any resulting negative charge on the methyl carbon.

Biological Activity and Signaling Pathways

While numerous pyrimidine derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer,[4] anti-inflammatory, and antimicrobial properties, specific data on the biological effects of the parent this compound molecule is limited in the available literature. The pyrimidine scaffold is a key pharmacophore in many biologically active compounds.

The de novo pyrimidine synthesis pathway is crucial for cellular proliferation and is often upregulated in cancer cells. This pathway is regulated by major signaling hubs, including the mTOR pathway.[5][6] Inhibition of this pathway has been explored as a therapeutic strategy in virology and oncology.[7]

Below is a diagram illustrating the general de novo pyrimidine biosynthesis pathway and its regulation by the mTOR signaling pathway.

Caption: De novo pyrimidine biosynthesis pathway and its regulation by mTORC1 signaling.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a fundamental heterocyclic compound with well-defined chemical and physical properties. While it serves as a crucial building block in the synthesis of a wide array of biologically active pyrimidine derivatives, its own biological activity is not extensively documented. The established synthetic routes to the pyrimidine core and the known reactivity of the ring system provide a solid foundation for its use in medicinal chemistry and drug discovery programs. Further research into the specific biological effects of this compound could unveil novel applications for this versatile molecule.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 5. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | MDPI [mdpi.com]

- 6. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylpyrimidine: A Technical Guide for Researchers

CAS Number: 3438-46-8 Molecular Formula: C₅H₆N₂

This technical guide provides an in-depth overview of 4-Methylpyrimidine, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical research.

Core Chemical Information

This compound is a substituted pyrimidine (B1678525) with a methyl group at the fourth position of the pyrimidine ring. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3438-46-8 | [1][2] |

| Molecular Formula | C₅H₆N₂ | [1][2] |

| Molecular Weight | 94.11 g/mol | [3] |

| Appearance | Light Yellow Oil | [4] |

| Boiling Point | 141-142 °C | [1] |

| Density | 1.031 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.496 | [1] |

Synthesis of this compound

A general and common method for synthesizing the pyrimidine ring involves the reaction of a β-dicarbonyl compound with an N-C-N synthon, such as an amidine or formamide (B127407).[5] A specific protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis from 4,4-Dimethoxy-2-butanone (B155242) and Formamide[5]

This industrial-scale synthesis involves the reaction of 4,4-dimethoxy-2-butanone with formamide at elevated temperatures.

Materials:

-

Formamide

-

4,4-dimethoxy-2-butanone (95% purity)

Procedure:

-

To a dry, double-shelled glass reactor, add 272 g (6.0 mol) of formamide.

-

Heat the reactor to 190 °C (bottom temperature) with continuous stirring.

-

Over a period of 3 hours, slowly add 209 g (1.5 mol) of 95% pure 4,4-dimethoxy-2-butanone using a peristaltic pump.

-

Simultaneously, collect the reaction fraction (approximately 342 g), which is primarily composed of methanol, water, this compound, and ammonium (B1175870) formate (B1220265), through a jacketed lift tube and a descending temperature-controlled cooler.

-

Maintain the bath temperature at 215-220 °C, the bottom temperature at 188-196 °C, and allow the head temperature to rise to about 158 °C during the reaction.

-

After the addition of 4,4-dimethoxy-2-butanone is complete, the head temperature will drop to around 158 °C. Continue the reaction for an additional 30 minutes.

-

Care must be taken to prevent excessive cooling to avoid precipitation of the ammonium formate by-product.

The following diagram illustrates the general workflow for this synthesis.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of a variety of biologically active molecules.[6] Its applications span across pharmaceuticals, agrochemicals, and the flavor and fragrance industry.

Pharmaceutical Applications

The pyrimidine scaffold is a core component of nucleic acids and is found in numerous biologically active molecules, making its derivatives, including this compound, valuable in medicinal chemistry.[7]

-

Anticancer and Anti-inflammatory Agents: this compound has been utilized in the development of novel therapeutic agents for cancer and inflammation due to its ability to modulate biological pathways.[6] One identified mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[8]

-

Antiviral and Anti-HIV Agents: Pyrimidine derivatives are actively pursued for their therapeutic potential against viral infections.[7]

-

Coordination Complexes: this compound has been used in the synthesis of crystalline trans-[RuCl(3)(NO)L(2)] complexes and to bridge dinuclear oxovanadium(IV) complexes, which are of interest for their potential catalytic and medicinal properties.

The following diagram illustrates the role of this compound as a precursor in the development of potential therapeutic agents.

Agrochemical Applications

In the agrochemical industry, this compound is used in the formulation of herbicides and fungicides, contributing to enhanced crop protection.[6]

Safety and Handling

This compound is a flammable liquid and vapor. Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound 97 3438-46-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 3438-46-8 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 3438-46-8 | FM08917 | Biosynth [biosynth.com]

Spectroscopic Profile of 4-Methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylpyrimidine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual representations of spectroscopic workflows and fragmentation pathways.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₆N₂ with a molecular weight of 94.11 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H2 | ~9.10 | Singlet | - |

| H6 | ~8.58 | Doublet | ~5.0 |

| H5 | ~7.20 | Doublet | ~5.0 |

| -CH₃ | ~2.54 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C2 | ~158 |

| C4 | ~165 |

| C5 | ~120 |

| C6 | ~150 |

| -CH₃ | ~24 |

Note: These are approximate chemical shifts based on typical values for similar structures. Definitive assignment may require further 2D NMR experiments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~2950 | C-H stretch (methyl) | Medium |

| ~1580, 1550, 1480 | C=C and C=N stretching (ring) | Strong |

| ~1430 | C-H bend (methyl) | Medium |

| ~990 | Ring breathing | Medium |

| ~800 | C-H out-of-plane bend | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 94 | 100 | [M]⁺ (Molecular Ion) |

| 93 | ~40 | [M-H]⁺ |

| 67 | ~25 | [M-HCN]⁺ |

| 53 | ~30 | [C₃H₃N]⁺ |

| 40 | ~30 | [C₂H₂N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each carbon. A 30-45° pulse angle is used with a longer relaxation delay (2-5 seconds) to ensure proper quantification if needed. A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

-

Instrument Setup: The FTIR spectrometer is allowed to warm up and stabilize. A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The salt plates with the sample are placed in the sample holder of the spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for pure samples.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: A diagram showing the fragmentation of this compound in a mass spectrometer.

Synthesis of 4-Methylpyrimidine from Acetylacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methylpyrimidine from acetylacetaldehyde, a process of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine (B1678525) scaffold in a vast array of biologically active compounds. The primary and most common method for this transformation involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetaldehyde, with a suitable N-C-N synthon, with formamide (B127407) being a readily available and effective option. This approach is a variation of the classical Pinner pyrimidine synthesis.[1][2]

Reaction Principle

The core of the synthesis is the reaction between acetylacetaldehyde (or its enol tautomer) and formamide. This reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring. The general strategy of condensing 1,3-dicarbonyl derivatives with compounds containing an N-C-N fragment remains a cornerstone of pyrimidine synthesis.[3]

Experimental Protocol

Materials:

-

Acetylacetaldehyde (or a suitable precursor/equivalent)

-

Formamide (excess)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalyst

-

Solvent (optional, e.g., a high-boiling point solvent like dimethylformamide or sulfolane, or neat conditions)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., dichloromethane (B109758), ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetaldehyde and a molar excess of formamide.

-

Catalyst Addition: Slowly add a catalytic amount of a suitable acid or base.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 180 °C. The optimal temperature and reaction time will need to be determined empirically, but a common approach is to reflux the mixture for several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an acid catalyst was used, carefully neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude this compound by a suitable method, such as distillation or column chromatography, to obtain the final product.

Quantitative Data

The following table summarizes the expected quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₅H₆N₂ |

| Molecular Weight | 94.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 141-142 °C |

| Density | 1.031 g/mL at 25 °C |

| Refractive Index | n20/D 1.496 |

| CAS Number | 3438-46-8 |

Note: The yield of the reaction is expected to be in the moderate to good range, but would require experimental optimization.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformation and the general experimental procedure, the following diagrams are provided in the DOT language.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

4-Methylpyrimidine: A Technical Guide on its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery and historical synthesis, outlining the evolution of its preparation from early methods to contemporary protocols. Key physicochemical and spectral data are presented in a structured format for easy reference. Furthermore, this guide explores the role of the this compound scaffold in drug discovery, highlighting its incorporation into therapeutic agents. A detailed experimental protocol for a modern synthesis is provided, alongside a visualization of a key biological signaling pathway modulated by a this compound-containing drug, offering a thorough resource for researchers in the field.

Introduction

The pyrimidine (B1678525) ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine. The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[1] The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[1] Among the vast family of pyrimidine derivatives, this compound has emerged as a valuable building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. Its strategic methylation provides a handle for molecular recognition and can influence the pharmacokinetic properties of a drug molecule. This guide delves into the specific history, synthesis, and application of this important heterocyclic compound.

Discovery and History

While the systematic study of the parent pyrimidine ring dates back to the late 19th century, the specific first synthesis of this compound is not prominently documented in readily accessible historical records. Early work on alkylpyrimidines was often embedded within broader studies of pyrimidine chemistry.

A significant early synthesis of a substituted pyrimidine was reported by Meyer in the Berichte der deutschen chemischen Gesellschaft. However, a definitive publication detailing the initial isolation and characterization of this compound from that era remains to be pinpointed.

Modern synthetic routes have largely superseded these historical methods, offering higher yields and greater efficiency.

Physicochemical and Spectral Data

The fundamental properties of this compound are crucial for its application in chemical synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 3438-46-8 | [2] |

| Molecular Formula | C₅H₆N₂ | [2] |

| Molecular Weight | 94.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 141-142 °C | [3] |

| Density | 1.031 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.496 | [3] |

| Solubility | Miscible with water |

Synthesis of this compound

The construction of the this compound ring can be achieved through various synthetic strategies. A widely employed and efficient modern method involves the condensation of a β-dicarbonyl equivalent with a source of the N-C-N fragment, such as formamide (B127407).

General Synthesis from 4,4-Dimethoxy-2-butanone (B155242) and Formamide

A common and effective laboratory-scale synthesis of this compound involves the reaction of 4,4-dimethoxy-2-butanone with formamide. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Experimental Protocol

Materials:

-

4,4-Dimethoxy-2-butanone

-

Formamide

-

Ammonium formate (B1220265) (optional, as a source of ammonia (B1221849) and formic acid in situ)

-

Methanol (as a solvent)

-

Heating apparatus with temperature control

-

Distillation setup

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formamide.

-

Heat the formamide to approximately 190 °C.

-

Slowly add 4,4-dimethoxy-2-butanone to the heated formamide over a period of several hours.

-

After the addition is complete, continue to heat the reaction mixture for an additional period to ensure complete cyclization.

-

Allow the mixture to cool to room temperature.

-

The crude this compound can be purified by distillation under reduced pressure.

Diagram of Experimental Workflow:

Applications in Drug Development

The this compound moiety is a privileged scaffold in modern drug discovery, frequently incorporated into the structures of kinase inhibitors. The methyl group can provide beneficial steric interactions within the ATP-binding pocket of kinases and can also serve to block metabolic sites, thereby improving the pharmacokinetic profile of the drug.

While a comprehensive list of all drugs containing this scaffold is extensive, one notable area of application is in the development of inhibitors for receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes and are often dysregulated in cancer.

Role in Kinase Inhibitors

The pyrimidine core mimics the purine (B94841) base of ATP, allowing competitive inhibition at the enzyme's active site. The 4-methyl group can be positioned to interact with specific hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.

Signaling Pathway Modulation

To illustrate the biological importance of the this compound core, we will consider a representative signaling pathway targeted by a hypothetical kinase inhibitor containing this scaffold. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A hypothetical inhibitor, "Pyrinib," containing a this compound core, could be designed to target mTOR, a key serine/threonine kinase in this pathway.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by a this compound-Containing Drug:

In this representative pathway, the binding of a growth factor to its receptor tyrosine kinase activates PI3K, leading to a cascade that ultimately activates mTORC1. mTORC1 then promotes cell growth and proliferation by phosphorylating downstream targets like S6K and 4E-BP1. A drug like "Pyrinib," with its this compound scaffold, would competitively bind to the ATP-binding site of mTOR, inhibiting its kinase activity and thereby blocking the pro-growth signals.

Conclusion

This compound, a seemingly simple derivative of the pyrimidine core, holds a significant place in the landscape of medicinal chemistry and drug development. Its historical roots, while not as clearly defined as its parent heterocycle, are part of the rich history of pyrimidine chemistry. Modern synthetic methods have made it a readily accessible building block for the creation of complex and highly specific therapeutic agents. The strategic incorporation of the this compound scaffold continues to be a valuable strategy in the design of kinase inhibitors and other targeted therapies, underscoring its enduring importance to researchers and scientists in the pharmaceutical industry.

References

The 4-Methylpyrimidine Core: A Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylpyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the this compound core, with a focus on its role in the development of novel therapeutic agents. We delve into its applications in oncology, infectious diseases, and inflammation, detailing the underlying mechanisms of action and relevant signaling pathways. This document also provides detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives, alongside a compilation of quantitative data to aid in structure-activity relationship (SAR) studies and future drug design.

Introduction: The Versatility of the this compound Scaffold

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, vitamins, and coenzymes, making it a biocompatible and highly sought-after scaffold in drug design. The addition of a methyl group at the 4-position of the pyrimidine ring creates the this compound core, a versatile building block that has been extensively utilized in the synthesis of a wide array of biologically active molecules.[1] Its unique electronic and steric properties allow for tailored modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.

Researchers have successfully incorporated the this compound core into molecules with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide will explore the multifaceted biological significance of this important chemical entity.

Anticancer Activity: Targeting Key Oncogenic Pathways

The this compound core is a prominent feature in a multitude of potent anticancer agents. These compounds often function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[2] Several this compound derivatives have been developed as potent inhibitors of key kinases within this pathway.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by this compound Derivatives

Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[3] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth.[4] Consequently, EGFR has emerged as a key target for cancer therapy. Several 4,6-disubstituted pyrimidine compounds have been identified as highly selective EGFR kinase inhibitors.[5]

Signaling Pathway: EGFR Inhibition by this compound Derivatives

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound Class | Derivative | Target Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyrido[2,3-d]pyrimidine | Compound 18 | 4T1 (mouse triple negative breast cancer) | In vivo efficacy shown | [6] |

| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid | Compound 2 | HT-1080, MCF-7, MDA-MB-231, A549 | 13.89 - >50 | [6] |

| Tetralin-6-yl pyrimidine | Compound 1 & 2 | HepG2 (liver) | 8.66 and 7.11 µg/ml | [5] |

| Tetralin-6-yl pyrimidine | Compound 3 | HepG2 (liver), Breast Cancer | 5.50 and 7.29 µg/ml | [5] |

| 2,4,5-substituted pyrimidine | Various derivatives | BEL-74502 (human hepatocellular carcinoma) | < 0.10 | [5] |

| Indolyl-pyrimidine hybrid | Compound 4g | MCF-7, HepG2, HCT-116 | 5.1, 5.02, 6.6 | [7] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (amelanotic melanoma), A375 (melanoma) | 24.4, 25.4 | [8] |

| 4-aminopyrazolo[3,4-d]pyrimidine | Compound 12c | UO-31 (renal cancer) | 0.87 | [9] |

| 4-aminopyrazolo[3,4-d]pyrimidine | Compound 12j | Various | Active against most cell lines in NCI60 panel | [9] |

| Tetrahydropyrimidine | Compound A | K562, MDA-MB-231 | 9.20, 12.76 | [10] |

| Pyrimidine derivative | R2 | PanC-1 (pancreatic cancer) | 52.68 µg/mL | [11] |

Antimicrobial and Antiviral Activity

The this compound core is also a key component in the development of novel antimicrobial and antiviral agents.

Antimicrobial Mechanism of Action

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13] One of the proposed mechanisms of action is the inhibition of essential bacterial enzymes. For instance, 4-methylthieno[2,3-d]pyrimidine (B11840) derivatives have been investigated as potential inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis.[12][13] Inhibition of TrmD can lead to bacterial cell death or render them more susceptible to conventional antibiotics.[12]

Experimental Workflow: Antimicrobial Drug Discovery

Antiviral Applications

The structural diversity of this compound derivatives has also been exploited in the search for new antiviral therapies. Research in this area is ongoing, with promising results against various viral pathogens.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature.

General Synthesis of 4-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid amides

This protocol describes a general method for synthesizing amide derivatives of 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid.

Materials:

-

4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

-

1,1′-Carbonyldiimidazole (CDI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Appropriate amine

Procedure:

-

To 0.15 g (0.73 mmol) of 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, add 0.13 g (0.8 mmol) of CDI and 1.5 ml of anhydrous DMF.

-

Heat the reaction mixture with vigorous stirring to 70-80°C.

-

Add 0.0008 moles of the corresponding amine to the reaction mixture.

-

Increase the temperature to 100°C and continue stirring for 4-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration and purify by recrystallization from a suitable solvent.[12]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

Normal cell line (e.g., WI38)

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (this compound derivatives)

-

96-well microplates

Procedure:

-

Seed the cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes the agar (B569324) well diffusion method for screening the antimicrobial activity of synthesized compounds.

Materials:

-

Bacterial and/or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

A larger zone of inhibition indicates greater antimicrobial activity.[13]

In Vivo Studies and Pharmacokinetics

While in vitro studies provide valuable initial data, in vivo evaluation is crucial for determining the therapeutic potential of this compound derivatives.

In Vivo Anticancer Efficacy

Animal models, such as xenograft models in mice, are commonly used to assess the in vivo antitumor activity of new compounds.[14] These studies involve implanting human tumor cells into immunocompromised mice and then treating the animals with the test compound. Key parameters measured include tumor volume, tumor weight, and survival rate.[1]

One study on indolyl-pyrimidine derivatives in an Ehrlich Ascites Carcinoma (EAC) model in mice demonstrated a significant reduction in tumor volume and an increase in lifespan following treatment with the test compound.[1]

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is essential for its development.[15][16][17] Studies on pyrimidine-based anticancer agents have investigated their intracellular pharmacokinetics, as these compounds often need to be metabolized within the cell to their active forms.[15][16] For example, pyrimidine analogues are often phosphorylated intracellularly to their active nucleotide forms.[15][16]

Conclusion and Future Directions

The this compound core has proven to be a remarkably versatile scaffold in the design and discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in the treatment of cancer, infectious diseases, and inflammatory conditions. The ability to readily modify the core structure allows for the optimization of biological activity and pharmacokinetic properties.

Future research in this area should continue to focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular interactions and downstream signaling effects of this compound derivatives will facilitate the design of more potent and selective inhibitors.

-

Structure-based drug design: Utilizing computational tools and structural biology to design novel derivatives with improved binding affinity and specificity for their targets.

-

Exploration of new therapeutic areas: Investigating the potential of this compound derivatives in other disease areas where the targeted pathways are implicated.

-

Combination therapies: Evaluating the synergistic effects of this compound-based agents with existing drugs to overcome resistance and enhance therapeutic efficacy.

The continued exploration of the this compound core holds great promise for the development of the next generation of targeted therapies to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

- 6. ijrpr.com [ijrpr.com]

- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 12. japsonline.com [japsonline.com]

- 13. japsonline.com [japsonline.com]

- 14. Xymedon Activates the Immune Response in Breast Cancer Xenografts [mdpi.com]

- 15. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Clinical pharmacology of anticancer agents (Part 4). Antimetabolites (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of anticancer drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of 4-Methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the core principles governing its reactions, including the electron-deficient nature of the pyrimidine (B1678525) ring which dictates its susceptibility to nucleophilic attack and resistance to electrophilic substitution. Key transformations such as nucleophilic aromatic substitution (SNAr), reactions involving the peripheral methyl group, N-oxidation, and coordination chemistry are discussed in detail. This guide is intended to serve as a foundational resource, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the strategic design and synthesis of novel this compound derivatives.

Introduction and Physicochemical Properties

This compound (also known as 4-methyl-1,3-diazine) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methyl group at the C4 position.[1][2] The presence of two nitrogen atoms in the six-membered ring renders it electron-deficient, a characteristic that profoundly influences its chemical behavior and is central to its utility as a synthetic building block.[1] Its structure is foundational in numerous biologically active molecules, making a thorough understanding of its reactivity crucial for applications in drug discovery.[3]

The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₅H₆N₂ | [2][4] |

| Molecular Weight | 94.11 g/mol | [2][4] |

| CAS Number | 3438-46-8 | [2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 141-142 °C | [4] |

| Density | 1.031 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.496 | [4] |

| Flash Point | 40 °C (104 °F) | [4] |

| SMILES | Cc1ccncn1 | [4] |

| InChIKey | LVILGAOSPDLNRM-UHFFFAOYSA-N |[2] |

General Principles of Reactivity

The reactivity of the this compound core is dominated by the electron-withdrawing nature of the two ring nitrogen atoms. This creates a π-deficient system where the carbon atoms are electron-poor, particularly at the C2, C4, and C6 positions. The C5 position is comparatively more electron-rich. The methyl group, being a weak electron-donating group, can be activated for reactions such as oxidation or deprotonation.

Nucleophilic Aromatic Substitution (SNAr)

Due to the ring's electron-deficient character, SNAr is a cornerstone reaction for functionalizing the pyrimidine core. This reaction is particularly efficient when a good leaving group, such as a halogen, is present at the C2, C4, or C6 positions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. For dihalopyrimidines, substitution generally occurs preferentially at the C4/C6 positions over the C2 position.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have become indispensable for functionalizing halopyrimidines.[7] These methods allow for the formation of C-C and C-heteroatom bonds under relatively mild conditions, offering a powerful tool for creating diverse molecular libraries. The reactivity of the C-X bond follows the trend I > Br > Cl, with specialized catalyst systems often required for less reactive chloro-substrates.[7][8]

Table 2: Representative Suzuki-Miyaura Coupling of a Dichloropyrimidine

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

|---|

| 2,4-Dichloropyrimidine, Arylboronic acid | PdCl₂, NBu₄Br, Na₂CO₃ | Toluene/Water, 100-120 °C | 2-Chloro-4-arylpyrimidine | Good to Excellent |[7] |

Reactions of the Methyl Group

The methyl group at the C4 position is activated by the electron-withdrawing pyrimidine ring, making it susceptible to various transformations.

Oxidation

One of the most synthetically useful reactions is the oxidation of the methyl group to a carboxylic acid. This transformation provides access to 4-pyrimidinecarboxylic acid, a valuable intermediate.[1][9][10] Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) are effective for this purpose.[1]

Table 3: Oxidation of this compound to 4-Pyrimidinecarboxylic Acid

| Oxidizing Agent | Co-reagent/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Selenium dioxide (SeO₂) | Pyridine (B92270) | 85-90 °C, 3 h | 55% | [1] |

| Potassium permanganate (KMnO₄) | Na₂CO₃, H₂O | Reflux, 72 h | Not specified |[1] |

Deprotonation and Condensation

Analogous to methyl-substituted pyridines (picolines), the methyl group of this compound has acidic protons that can be removed by a strong base (e.g., LDA, KDA) to form a resonance-stabilized carbanion.[11][12] This nucleophilic species can then react with various electrophiles, such as aldehydes (in Knoevenagel-type condensations) or alkyl halides, providing a route to elongate the side chain.[13]

Reactions on the Ring Nitrogens (N-Oxidation)

The lone pair of electrons on the ring nitrogen atoms can react with oxidizing agents like hydrogen peroxide in acetic acid to form N-oxides.[14] Due to the asymmetry of this compound, two distinct mono-N-oxides can be formed: the 1-oxide and the 3-oxide. These N-oxides are valuable intermediates for further functionalization.[14][15]

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the this compound ring is challenging. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles by withdrawing electron density. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the ring nitrogens are protonated, which further increases their deactivating effect.[16][17]

When forced, electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich carbon. For example, the nitration of activated pyrimidine systems like 4,6-dihydroxypyrimidines occurs at C5.[18] However, for the parent this compound, such reactions are not common and typically require harsh conditions with poor yields.[19][20]

Coordination Chemistry

The nitrogen atoms of this compound possess lone pairs of electrons, allowing the molecule to act as a ligand in coordination complexes with various metals. It has been used in the synthesis of ruthenium and dinuclear oxovanadium(IV) complexes, where it can act as a bridging or terminal ligand.[4]

Appendix: Experimental Protocols

Protocol 1: Oxidation of this compound with Selenium Dioxide

This protocol is adapted from the literature for the synthesis of 4-pyrimidinecarboxylic acid.[1]

Materials:

-

This compound (1.0 eq)

-

Selenium dioxide (1.5 eq)

-

Pyridine (solvent)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, filtration apparatus

Procedure:

-

To a solution of this compound (e.g., 43.0 g, 0.457 mol) in pyridine (300 mL) in a round-bottom flask, add selenium dioxide (76.0 g, 0.685 mol).

-

Stir the mixture at 55-60 °C for 2 hours.

-

Increase the temperature and stir at 85-90 °C for an additional 3 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure to remove the pyridine solvent.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to precipitate the product.

-

Collect the solid product by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield 4-pyrimidinecarboxylic acid.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general workflow for the reaction of a 4-chloropyrimidine derivative with a primary or secondary amine.

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., round-bottom flask or microwave vial), combine the 4-chloropyrimidine derivative (1.0 eq), the amine nucleophile (1.1-1.5 eq), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K₂CO₃ (1.5-2.0 eq), and a suitable solvent (e.g., ethanol, NMP, DMF).

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C, or as specified for microwave-assisted reactions) and stir.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once complete, cool the reaction mixture to room temperature. If the solvent is water-miscible, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aminopyrimidine derivative.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpyridine-3-sulfonic acid | C6H7NO3S | CID 227805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Item - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - American Chemical Society - Figshare [acs.figshare.com]

- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. The methyl group as a source of structural diversity in heterocyclic chemistry: side chain functionalization of picolines and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]

- 16. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

4-Methylpyrimidine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Methylpyrimidine, a substituted pyrimidine (B1678525) with a methyl group at the 4-position, serves as a crucial and versatile building block in the landscape of organic synthesis. Its unique electronic properties and multiple reactive sites—the pyrimidine ring nitrogens, the activated methyl group, and the ring carbon atoms—make it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals and functional materials. Detailed experimental protocols for key reactions are provided, along with quantitative data and visualizations to facilitate understanding and practical application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂ | --INVALID-LINK-- |

| Molecular Weight | 94.11 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 141-142 °C | --INVALID-LINK-- |

| Density | 1.031 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.496 | --INVALID-LINK-- |

| pKa | 2.02 ± 0.10 | --INVALID-LINK-- |

Spectroscopic data is critical for the identification and characterization of this compound and its derivatives.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring. |

| ¹³C NMR | Resonances for the methyl carbon and the carbons of the pyrimidine ring. |

| IR Spectroscopy | Characteristic absorption bands for C-H and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |

Synthesis of this compound

The classical and most common synthesis of this compound involves the condensation of 4,4-dimethoxy-2-butanone (B155242) with formamide (B127407) in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4,4-Dimethoxy-2-butanone

-

Formamide

-

Ammonium (B1175870) chloride

-

Sodium hydroxide (B78521)

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of formamide, water, and ammonium chloride is heated to 180-190 °C in a three-necked flask equipped with a stirrer, thermometer, and reflux condenser.

-

4,4-Dimethoxy-2-butanone is added dropwise over several hours while maintaining the reaction temperature.

-

The reaction is heated for an additional hour after the addition is complete.

-

The mixture is cooled and then poured into a sodium hydroxide solution.

-

The product is extracted with chloroform, and the organic layer is dried over anhydrous sodium sulfate.

-

The chloroform is removed by distillation, and the crude product is purified by vacuum distillation to afford this compound.

Reactivity and Synthetic Applications

This compound is a versatile substrate for a variety of organic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reactions of the Pyrimidine Ring

The nitrogen atoms in the pyrimidine ring can act as ligands for metal centers, and the ring itself can undergo nucleophilic substitution, particularly when activated with leaving groups.

This compound can act as a ligand in coordination chemistry, forming complexes with various transition metals. For example, it has been used in the synthesis of dinuclear oxovanadium(IV) complexes and crystalline trans-[RuCl₃(NO)L₂] complexes.[2]

Reactions of the Methyl Group

The methyl group at the 4-position is activated by the electron-withdrawing pyrimidine ring, making it susceptible to a range of chemical transformations.

The methyl group of this compound can be oxidized to a carboxylic acid group, yielding pyrimidine-4-carboxylic acid. This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (B83412) in a basic medium.

While direct halogenation of the methyl group of this compound is not widely reported, analogous reactions with similar heterocycles such as methylpyridines suggest that radical bromination using N-bromosuccinimide (NBS) and a radical initiator is a feasible approach.

The activated methyl group of this compound can potentially undergo condensation reactions with aldehydes, similar to the reactions of methylpyridines. This would involve the deprotonation of the methyl group by a strong base to form a carbanion, which then acts as a nucleophile.

Nucleophilic Substitution on the Pyrimidine Ring

Introduction of a leaving group, such as a halogen, on the pyrimidine ring opens up possibilities for nucleophilic aromatic substitution reactions.

A key intermediate for further functionalization is 4-chloro-2-methylpyrimidine, which can be synthesized from 2-methyl-4-hydroxypyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-2-methylpyrimidine

Materials:

-

2-Methyl-4-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

2-Methyl-4-hydroxypyrimidine is dispersed in phosphorus oxychloride and cooled.

-

Triethylamine is added dropwise, and the mixture is heated to reflux.

-

After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured into ice water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the product is purified by recrystallization to yield 4-chloro-2-methylpyrimidine.

Application in Drug Discovery: The Synthesis of Dasatinib (B193332)

This compound derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the use of a this compound derivative in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3]

The synthesis of Dasatinib involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[3]

Experimental Protocol: Synthesis of a Dasatinib Intermediate

Materials:

-

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

4,6-Dichloro-2-methylpyrimidine

-

Sodium tert-butoxide

-

Tetrahydrofuran (THF)

-

Aqueous HCl

Procedure:

-

4,6-Dichloro-2-methylpyrimidine and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide are charged into a reaction flask with THF.

-

The reaction mixture is cooled, and a solution of sodium tert-butoxide in THF is added slowly under a nitrogen atmosphere.

-

The reaction is stirred, and upon completion, the pH is adjusted with aqueous HCl.

-

The resulting solid is filtered, washed, and dried to yield the intermediate N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

This intermediate is then further reacted with 1-(2-hydroxyethyl)piperazine to complete the synthesis of Dasatinib.

Mechanism of Action of Dasatinib and Signaling Pathways

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL kinase, an abnormal protein produced by the Philadelphia chromosome translocation, which is a hallmark of CML. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival. This ultimately leads to apoptosis of the malignant cells.[4]

In addition to BCR-ABL, Dasatinib also inhibits other kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[4] The inhibition of these pathways contributes to its broad therapeutic efficacy.

Caption: Dasatinib inhibits multiple tyrosine kinases, including BCR-ABL and SRC, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are crucial for cancer cell proliferation and survival.

Conclusion

This compound has firmly established its position as a valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of both its heterocyclic ring and methyl group provide chemists with a powerful tool for the construction of complex molecular architectures. The successful application of this compound derivatives in the synthesis of high-profile drugs like Dasatinib underscores its significance in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, empowering them to leverage the full potential of this compound in their synthetic endeavors. As the quest for novel therapeutics and functional materials continues, the importance of such fundamental building blocks is poised to grow, ensuring that this compound will remain a key player in the field of organic chemistry for the foreseeable future.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylpyrimidine

This technical guide provides a detailed overview of the key physical properties of 4-Methylpyrimidine, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Physical Properties

The physical characteristics of this compound are well-documented in the scientific literature. The following table summarizes its boiling point and density, as well as other relevant physical data.

| Property | Value | Conditions |

| Boiling Point | 141-142 °C | at standard atmospheric pressure[1][2][3][4][5] |

| Density | 1.031 g/mL | at 25 °C[1][2][3][4] |

| Refractive Index | 1.496 | at 20 °C[1][2] |

| Flash Point | 105 °F (40.5 °C) | closed cup[2] |

| Physical Form | Liquid | at standard temperature and pressure[1][2][3] |

| Appearance | Clear colorless to slightly yellow | [2][3] |

Experimental Protocols

While specific experimental procedures for the determination of this compound's physical properties are not detailed in the provided literature, standard analytical methods are typically employed for such characterizations.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a small sample of a liquid organic compound is the capillary method.

Experimental Workflow for Boiling Point Determination

Caption: General workflow for determining the boiling point of a liquid using the capillary method.

The procedure involves heating the sample in a bath and observing the temperature at which the liquid's vapor pressure overcomes the external pressure, indicated by a steady stream of bubbles from an inverted capillary tube. The boiling point is then precisely recorded as the temperature at which the liquid re-enters the capillary upon cooling.

2.2. Determination of Density

The density of a substance is its mass per unit volume. For liquids like this compound, density is commonly measured using a pycnometer.

Methodology:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The exterior is carefully dried, and the filled pycnometer is weighed.

-

Volume Determination: The mass of the sample is found by subtraction. The volume of the pycnometer is precisely known or can be calibrated using a liquid of known density, such as deionized water.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer. These measurements are typically conducted at a constant, controlled temperature, as density is temperature-dependent.[6]

Logical Relationships in Physical Property Determination

The determination of physical properties such as boiling point and density follows a logical progression from sample acquisition to final data analysis and reporting.

Caption: Logical flow from sample and method selection to the final reported physical property.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylpyrimidine-Based Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 4-methylpyrimidine-based metal complexes. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, inorganic chemistry, and drug development.

Introduction

Pyrimidine (B1678525) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a this compound ligand into metal complexes offers a versatile platform for the design of novel compounds with unique electronic and structural properties. These complexes have garnered significant interest for their potential applications in various fields, including catalysis, materials science, and particularly as anticancer agents through mechanisms such as kinase inhibition. The 4-methyl group can influence the steric and electronic properties of the ligand, thereby modulating the stability, reactivity, and biological activity of the resulting metal complex.

Applications in Drug Development